molecular formula C17H18N3NaO3S B1260541 (R)-Omeprazole Sodium Salt

(R)-Omeprazole Sodium Salt

Cat. No.: B1260541
M. Wt: 367.4 g/mol
InChI Key: RYXPMWYHEBGTRV-GJFSDDNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Omeprazole (sodium) is a proton pump inhibitor used primarily to treat conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome. It works by reducing the amount of acid produced in the stomach, providing relief from symptoms and promoting healing of the digestive tract.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Omeprazole (sodium) involves several steps, starting from the precursor compounds. The key steps include the formation of the benzimidazole ring and the introduction of the sulfoxide group. The reaction conditions typically involve the use of strong bases and oxidizing agents to achieve the desired configuration and purity.

Industrial Production Methods: In industrial settings, the production of ®-Omeprazole (sodium) is optimized for large-scale synthesis. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: ®-Omeprazole (sodium) undergoes various chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to sulfone under specific conditions.

    Reduction: The sulfoxide group can be reduced back to the sulfide form.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products: The major products formed from these reactions include sulfone derivatives, reduced sulfides, and substituted benzimidazole compounds.

Scientific Research Applications

®-Omeprazole (sodium) has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of proton pump inhibitors and their interactions with various chemical agents.

    Biology: Researchers use it to investigate the mechanisms of acid secretion in the stomach and the role of proton pumps in cellular processes.

    Medicine: It is extensively studied for its therapeutic effects in treating acid-related disorders and its potential use in other conditions like cancer and neurodegenerative diseases.

    Industry: It is used in the formulation of various pharmaceutical products and as a reference standard in quality control laboratories.

Mechanism of Action

®-Omeprazole (sodium) exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, located in the parietal cells of the stomach lining. By binding to the enzyme, it prevents the final step of acid production, leading to a significant reduction in gastric acid secretion. This action helps in alleviating symptoms of acid-related disorders and promotes healing of the gastrointestinal tract.

Comparison with Similar Compounds

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Esomeprazole: The S-enantiomer of omeprazole, which has been shown to have a slightly different efficacy and safety profile.

    Pantoprazole: A proton pump inhibitor with a longer duration of action and different metabolic pathways.

Uniqueness: ®-Omeprazole (sodium) is unique due to its specific enantiomeric form, which can result in different pharmacological effects compared to its racemic mixture or other enantiomers. This specificity can lead to variations in efficacy, safety, and drug interactions, making it a valuable option in the treatment of acid-related disorders.

Properties

Molecular Formula

C17H18N3NaO3S

Molecular Weight

367.4 g/mol

IUPAC Name

sodium;5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide

InChI

InChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m1./s1

InChI Key

RYXPMWYHEBGTRV-GJFSDDNBSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+]

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+]

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+]

Pictograms

Irritant; Environmental Hazard

Synonyms

Esomeprazole
Esomeprazole Magnesium
Esomeprazole Potassium
Esomeprazole Sodium
Esomeprazole Strontium
Esomeprazole Strontium Anhydrous
Nexium
Strontium, Esomeprazole

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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